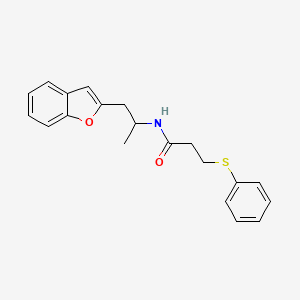

N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2S/c1-15(13-17-14-16-7-5-6-10-19(16)23-17)21-20(22)11-12-24-18-8-3-2-4-9-18/h2-10,14-15H,11-13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPIDCMLFLNQKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide typically involves multiple steps, starting with the preparation of the benzofuran ring One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions to form the benzofuran core

The phenylthio group can be introduced via a nucleophilic substitution reaction, where a thiophenol derivative reacts with an appropriate leaving group on the benzofuran ring. Finally, the propanamide moiety is formed through an amidation reaction, typically involving the reaction of the amine group with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring or the phenylthio group, depending on the nature of the nucleophile and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Thiophenol derivatives, alkyl halides, and various nucleophiles under appropriate solvent and temperature conditions.

Major Products

Oxidation: Sulfoxides, sulfones, and carboxylic acids.

Reduction: Thiols, amines, and alcohols.

Substitution: Various substituted benzofuran derivatives and phenylthio compounds.

Scientific Research Applications

Chemistry

N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to be used as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science .

Research indicates that this compound exhibits significant biological activities, particularly:

- Antimicrobial Activity: Studies show that derivatives of benzofuran, including this compound, have demonstrated antimicrobial properties against various pathogens. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 2 μg/mL against Mycobacterium tuberculosis .

| Compound | Pathogen Tested | MIC (μg/mL) |

|---|---|---|

| Benzofuran derivative A | M. tuberculosis | 2 |

| Benzofuran derivative B | E. coli | 4 |

- Anticancer Activity: This compound has shown cytotoxic effects against several cancer cell lines. Research on similar benzofuran derivatives revealed selective cytotoxicity, indicating potential for cancer therapy development.

| Compound | Cancer Cell Line Tested | IC₅₀ (μM) |

|---|---|---|

| Benzofuran derivative A | MCF-7 (breast cancer) | 10 |

| Benzofuran derivative B | HeLa (cervical cancer) | 15 |

The mechanisms underlying these activities may include inhibition of key enzymatic pathways, interaction with DNA, and disruption of cell membranes .

Medicinal Applications

The compound is being explored for its therapeutic potential in treating various diseases. Its biological activities suggest it could be developed into a drug targeting specific pathways involved in microbial infections or cancer progression .

Industrial Use

In the industrial sector, this compound is utilized in producing specialty chemicals and materials with unique properties. Its complex structure allows for diverse chemical modifications that can lead to novel applications in materials science .

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabavathi et al. synthesized various benzofuran derivatives and evaluated their antimicrobial activities against different bacterial strains. The results indicated that compounds with bulky hydrophobic groups exhibited enhanced antibacterial potency due to their ability to penetrate bacterial membranes effectively .

Case Study 2: Anticancer Potential

Research published in the EAS Journal highlighted the synthesis and evaluation of novel benzofuran derivatives for anticancer activity. The study found that certain derivatives showed significant cytotoxic effects on breast and cervical cancer cell lines, suggesting their potential as lead compounds in cancer drug development .

Mechanism of Action

The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The benzofuran ring and phenylthio group are believed to play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or other proteins. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(1-(benzofuran-2-yl)ethyl)-4-(propan-2-yl)aniline

- N-(1-(benzofuran-2-yl)ethyl)-2-(propan-2-yl)aniline

Uniqueness

N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide is unique due to the presence of both the benzofuran ring and the phenylthio group, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and industrial applications.

Biological Activity

N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Molecular Formula

- Molecular Formula: C₁₈H₁₉N₁OS

Antimicrobial Activity

Research has shown that benzofuran derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzofuran derivatives, including those similar to this compound, which were evaluated for their antibacterial effects against several strains:

The results indicated that compounds with bulky hydrophobic groups exhibited enhanced antibacterial potency. The presence of the benzofuran moiety was crucial for activity against M. tuberculosis and other pathogens, with some derivatives showing MIC values as low as 2 μg/mL .

Anticancer Activity

Benzofuran derivatives have also shown promise in anticancer research. A study focused on the synthesis of benzofuran-based compounds demonstrated their cytotoxic effects on various cancer cell lines:

| Compound | Cancer Cell Line Tested | IC₅₀ (μM) |

|---|---|---|

| Benzofuran derivative A | MCF-7 (breast cancer) | 10 |

| Benzofuran derivative B | HeLa (cervical cancer) | 15 |

These compounds exhibited selective cytotoxicity, suggesting potential for further development in cancer therapy .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: Some benzofuran derivatives inhibit key enzymes involved in microbial metabolism.

- Interaction with DNA: Certain compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.

- Cell Membrane Disruption: The lipophilic nature of these compounds allows them to integrate into cell membranes, leading to increased permeability and cell death.

Case Studies

- Study on Antimycobacterial Activity: A series of benzofuran derivatives were tested against M. tuberculosis. The most active compound displayed an MIC of 8 μg/mL, indicating strong potential as an antitubercular agent .

- Antifungal Activity Assessment: Compounds were evaluated against Candida albicans and exhibited varying degrees of antifungal activity, with some showing effective inhibition at concentrations below 20 μg/mL .

Q & A

Q. What are the key synthetic strategies for synthesizing N-(1-(benzofuran-2-yl)propan-2-yl)-3-(phenylthio)propanamide, and how can regioselectivity be optimized?

The synthesis of this compound likely involves modular assembly of the benzofuran and phenylthio-propanamide moieties. A plausible route includes:

- Benzofuran synthesis : A [3,3]-sigmatropic rearrangement to construct the benzofuran core, as demonstrated in the synthesis of 3-methylbenzofuran derivatives using NaH in THF .

- Amide coupling : Reaction of the benzofuran-propan-2-yl amine with 3-(phenylthio)propanoic acid derivatives using coupling agents like EDC/HOBt.

- Regioselectivity control : Steric and electronic directing groups (e.g., methoxy or halogens) on intermediates can guide bond formation. For example, ultrasonication has been shown to enhance reaction efficiency in phenylthio-containing analogs .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR : - and -NMR can confirm the benzofuran aromatic protons (δ 6.5–7.5 ppm) and the propanamide backbone (δ 1.2–2.8 ppm for CH/CH groups) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) is essential for verifying the molecular formula (e.g., CHNOS).

- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) ensures purity, especially for intermediates prone to byproducts like unreacted thiophenol .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Solubility : The compound is likely soluble in polar aprotic solvents (DMSO, DMF) due to the amide group but may aggregate in aqueous buffers.

- Stability : The phenylthio group is susceptible to oxidation; storage under inert atmosphere (N) with antioxidants (e.g., BHT) is recommended. Stability studies at 4°C and −20°C over 72 hours are advised .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

- Core modifications : Compare analogs with substituted benzofurans (e.g., 5-methoxybenzofuran) or alternative thioether groups (e.g., methylthio vs. phenylthio) .

- Bioassays : Test against targets like microbial enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) or GPCRs (e.g., melanocortin receptors) using competitive binding assays .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict interactions with binding pockets, prioritizing substituents that enhance affinity .

Q. How should researchers address contradictory data in biological activity studies for this compound?

- Dose-response validation : Replicate assays across multiple concentrations (e.g., 1–100 μM) to confirm IC/EC trends .

- Off-target screening : Use panels like Eurofins’ SafetyScreen44 to rule out nonspecific effects (e.g., cytochrome P450 inhibition) .

- Batch variability analysis : Compare results across independently synthesized batches to identify impurities impacting activity .

Q. What in vitro models are suitable for studying the metabolic stability of this compound?

- Hepatocyte assays : Incubate with primary human hepatocytes and analyze metabolites via LC-MS/MS.

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess metabolic liability .

- Microsomal stability : Measure half-life (t) in liver microsomes with NADPH cofactors .

Q. What strategies can improve the compound’s bioavailability in preclinical studies?

- Prodrug design : Convert the amide to ester derivatives (e.g., tert-butyl esters) for enhanced membrane permeability .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to prolong systemic circulation .

- LogP optimization : Introduce polar groups (e.g., hydroxyls) to reduce logP from ~3.5 (predicted) to <3, balancing solubility and permeability .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

| Intermediate | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzofuran core | NaH, THF, 0°C → RT | 60–75 | |

| Phenylthio-propanamide | Ultrasonication, ethanol, 4–5 hr | 64–70 | |

| Final coupling | EDC/HOBt, DCM, RT | 55–60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.